REACTION_CXSMILES
|
[C:1]1([C:7](=O)[CH:8]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:9][C:10]([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C(C)=CC=CC=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:36].S>C(O)C>[C:1]1([C:7]2[S:36][C:10]([C:12]3[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=3)=[CH:9][C:8]=2[C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,2-diphenyl-4-(3,4-dichlorophenyl)butane-1,4-dione
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(CC(=O)C1=CC(=C(C=C1)Cl)Cl)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reactor was heated for three hours at 160°-164° C
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1SC(=CC1C1=CC=CC=C1)C1=CC(=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.5 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 177.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |